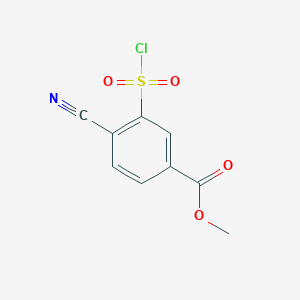
Methyl 3-(chlorosulfonyl)-4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-4-cyanobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a cyano group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-4-cyanobenzoate typically involves the chlorosulfonation of methyl 4-cyanobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-cyanobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Sulfinic Acids/Thiols: Formed from reduction.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-4-cyanobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is investigated for its biological activity and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyanobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The cyano group can also participate in reactions, adding to the compound’s versatility in chemical transformations .
Comparaison Avec Des Composés Similaires
Methyl 3-(chlorosulfonyl)benzoate: Lacks the cyano group, making it less versatile in certain reactions.
Chlorosulfonyl isocyanate: Contains an isocyanate group instead of a cyano group, leading to different reactivity and applications.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone ring, which imparts different chemical properties and biological activities.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-cyanobenzoate is unique due to the presence of both chlorosulfonyl and cyano groups on the benzoate ester. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H6ClNO4S |
|---|---|
Poids moléculaire |
259.67 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-4-cyanobenzoate |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)6-2-3-7(5-11)8(4-6)16(10,13)14/h2-4H,1H3 |
Clé InChI |
YVDIYYZGYYIYCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
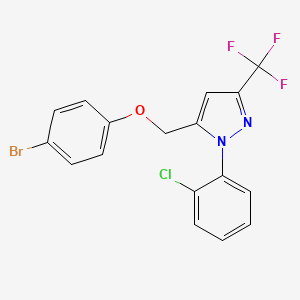
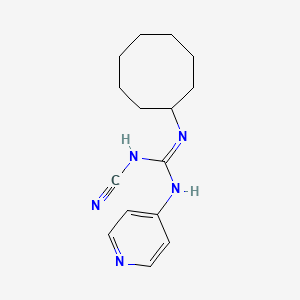
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
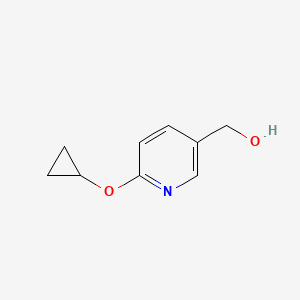
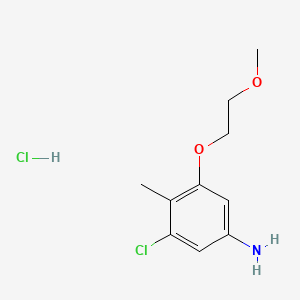
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

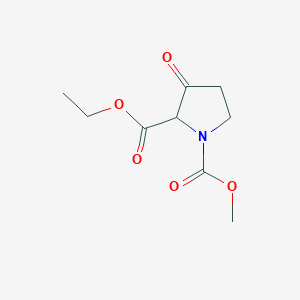

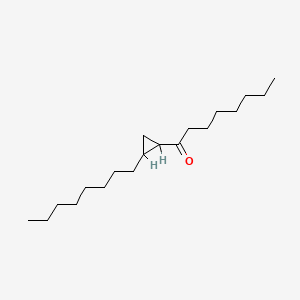
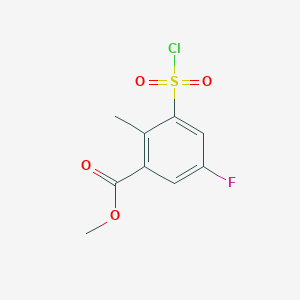
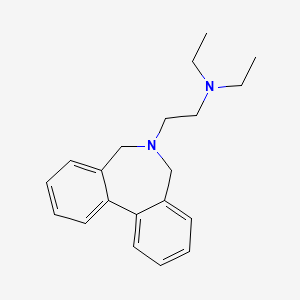
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
